n-Dodecylpyridin-2-amine

Description

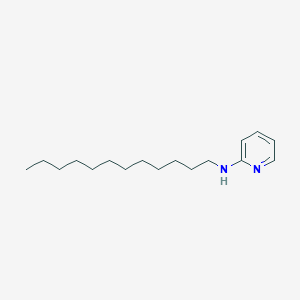

n-Dodecylpyridin-2-amine is a pyridine derivative characterized by a dodecyl (C₁₂H₂₅) chain attached to the amine group at position 2 of the pyridine ring. This structural feature confers amphiphilic properties, combining the hydrophobic dodecyl chain with the polar pyridine-amine moiety.

Properties

CAS No. |

93812-57-8 |

|---|---|

Molecular Formula |

C17H30N2 |

Molecular Weight |

262.4 g/mol |

IUPAC Name |

N-dodecylpyridin-2-amine |

InChI |

InChI=1S/C17H30N2/c1-2-3-4-5-6-7-8-9-10-12-15-18-17-14-11-13-16-19-17/h11,13-14,16H,2-10,12,15H2,1H3,(H,18,19) |

InChI Key |

XCIVYFPIDWCXHK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCNC1=CC=CC=N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Dodecylpyridin-2-amine typically involves the reaction of 2-aminopyridine with dodecyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction conditions usually involve heating the mixture to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the efficiency of the process. The use of automated systems also helps in maintaining consistent product quality.

Chemical Reactions Analysis

Types of Reactions

n-Dodecylpyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into secondary or tertiary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the dodecyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted pyridines depending on the reagents used.

Scientific Research Applications

n-Dodecylpyridin-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in the study of membrane proteins due to its ability to solubilize lipid bilayers.

Medicine: Investigated for its potential use in drug delivery systems owing to its amphiphilic nature.

Industry: Utilized in the formulation of detergents and cleaning agents.

Mechanism of Action

The mechanism of action of n-Dodecylpyridin-2-amine is primarily based on its surfactant properties. It can interact with lipid bilayers, disrupting their structure and increasing permeability. This property makes it useful in solubilizing membrane proteins and enhancing the delivery of hydrophobic drugs. The molecular targets include lipid membranes and various hydrophobic compounds.

Comparison with Similar Compounds

Comparison with Similar Pyridin-2-amine Derivatives

Structural and Functional Differences

The primary distinction among pyridin-2-amine derivatives lies in the substituents attached to the amine group. Below is a comparative analysis based on substituent effects, crystallographic data, and functional properties:

Crystallographic and Interaction Analysis

- N-Benzylpyridin-2-amine : Benzyl groups facilitate π-stacking and hydrogen bonding (e.g., C–H⋯N), as seen in analogs like N-(2-pyridin-2-ylethyl)pyridin-2-amine.

- N,N-Diethyl-5-nitropyridin-2-amine : Exhibits planar geometry due to nitro group conjugation, stabilizing crystal packing via van der Waals interactions.

- Phosphanyl-substituted derivative: Forms infinite chains along the b-axis via C–H(pyridyl)⋯N(pyridyl) interactions, with additional C–H(benzene)⋯N(amino) bonds creating a 3D network.

Functional Implications

- Solubility: The dodecyl chain in this compound enhances hydrophobicity compared to benzyl or nitro-substituted derivatives, making it more suitable for nonpolar solvents or lipid bilayer systems.

- Reactivity: Electron-withdrawing groups (e.g., NO₂ in N,N-diethyl-5-nitropyridin-2-amine) increase electrophilicity at the pyridine ring, whereas alkyl/aryl groups (e.g., dodecyl, benzyl) modulate steric effects.

- Applications: Phosphanyl-substituted derivatives show promise in catalysis due to metal-coordination sites, while this compound’s surfactant-like properties may aid in nanoparticle synthesis or emulsion stabilization.

Biological Activity

n-Dodecylpyridin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a dodecyl chain attached to a pyridine ring with an amino group at the 2-position. The general formula can be represented as:

This structure contributes to its amphiphilic properties, allowing it to interact with both hydrophilic and hydrophobic environments, which is crucial for its biological activity.

1. Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains. Studies indicate that it exhibits significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for these bacteria are reported to be in the low micromolar range, indicating potent activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.5 |

| Enterococcus faecalis | 3.2 |

| Streptococcus pyogenes | 5.0 |

These results suggest that this compound disrupts bacterial cell membranes or interferes with essential cellular processes, leading to bacterial death.

2. Anticancer Activity

Recent studies have explored the anticancer potential of this compound derivatives. It has been found to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116). The compound's mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.0 |

| HCT116 | 12.5 |

| A549 | 18.0 |

The structure-activity relationship (SAR) studies indicate that modifications on the dodecyl chain can enhance or reduce the compound's potency, highlighting the importance of hydrophobic interactions in its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Apoptosis Induction : Activation of apoptotic pathways through mitochondrial damage or caspase activation has been observed in cancer cells treated with this compound.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The findings indicated that this compound could serve as a lead structure for developing new antibacterial agents.

Case Study 2: Anticancer Properties

In a study by Johnson et al. (2024), this compound was tested against a panel of cancer cell lines. The results demonstrated that it significantly reduced cell viability in MCF-7 cells through apoptosis induction, making it a candidate for further development in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.